1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c28-22-11-13-24(14-12-22)32-19-25(34-20-21-7-3-1-4-8-21)26(29-32)27(33)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFMKOAQEPHMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with phenylpiperazine under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction process. This method has been shown to be efficient in synthesizing pyrazole derivatives with high yields .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a complex organic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may influence its pharmacological properties. Despite limited research specifically on this compound, studies on related pyrazole derivatives suggest a broad spectrum of biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 422.5 g/mol. The structure includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Benzyloxy and fluorophenyl substituents : These groups may enhance the compound's lipophilicity and biological interactions.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the efficacy of cancer treatments . The presence of electron-withdrawing groups like fluorine may increase the potency against cancer cells by enhancing binding affinity to target proteins.
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also known for their anti-inflammatory and analgesic activities. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways . The specific interactions of this compound with COX enzymes or other inflammatory mediators warrant further investigation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds often correlates with their structural features. A study demonstrated that modifications at specific positions on the pyrazole ring could significantly impact their biological efficacy . For instance, the introduction of halogenated phenyl groups has been linked to enhanced activity against various biological targets.
Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, with IC50 values in the low micromolar range .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of various pyrazole derivatives. The results showed that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways, modulating their activity and leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
